

Quantitative Analysis of Vindoline Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Vindoline

Cat. No.: B1262840

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vindoline is a monoterpenoid indole alkaloid found in the medicinal plant *Catharanthus roseus* (Madagascar periwinkle). As a member of the vinca alkaloid family, which includes the potent anticancer agents vinblastine and vincristine, the quantitative analysis of **vindoline** is crucial for phytochemical studies, quality control of herbal medicines, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the quantification of **vindoline** in various sample matrices. This document provides a detailed protocol for the quantitative analysis of **vindoline** using HPLC.

Experimental Protocols

This section outlines the necessary reagents, equipment, and step-by-step procedures for the quantitative determination of **vindoline**.

Materials and Reagents

- **Vindoline** reference standard (≥98% purity)
- Methanol (HPLC grade)

- Acetonitrile (HPLC grade)
- Ammonium acetate (analytical grade)
- Triethylamine (analytical grade)
- Ultrapure water
- Plant material (*Catharanthus roseus* leaves or roots) or other sample matrix containing **vindoline**.

Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Quaternary or binary pump
 - Autosampler
 - Column oven
 - Photodiode Array (PDA) or UV-Vis detector
- C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Analytical balance
- Ultrasonic bath
- Centrifuge
- Syringe filters (0.45 µm)
- Volumetric flasks and pipettes

Preparation of Solutions

- Mobile Phase: An isocratic mobile phase consisting of methanol, acetonitrile, and 25 mM ammonium acetate buffer with 0.1% triethylamine (15:45:40, v/v/v) is prepared.[\[1\]](#) The

solution should be degassed before use.

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **vindoline** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

- Extraction from Plant Material:
 - Weigh 1 g of dried and powdered plant material.
 - Add 20 mL of methanol and sonicate for 30 minutes.[2]
 - Centrifuge the mixture at 4000 rpm for 15 minutes.
 - Collect the supernatant. Repeat the extraction process twice more with fresh methanol.
 - Combine the supernatants and evaporate to dryness under reduced pressure.
 - Reconstitute the residue in a known volume of methanol (e.g., 5 mL).
- Filtration: Filter the reconstituted sample extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Chromatographic Conditions

- Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)
- Mobile Phase: Methanol:Acetonitrile:25 mM Ammonium Acetate with 0.1% Triethylamine (15:45:40, v/v/v)[1]
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 220 nm

- Injection Volume: 10 µL

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:

- **Linearity:** Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r^2), which should be ≥ 0.999 .
- **Precision:** Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing a standard solution at three different concentrations on the same day and on three different days. The relative standard deviation (RSD) should be $\leq 2\%$.
- **Accuracy:** Determine the accuracy by performing a recovery study. Spike a known amount of **vindoline** standard into a sample matrix and calculate the percentage recovery. The recovery should be within 98-102%.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Data Presentation

The quantitative data for the HPLC method validation for **vindoline** analysis is summarized in the tables below. Note: The following data are representative and based on typical performance for similar vinca alkaloids. Actual results may vary.

Table 1: HPLC Method Parameters

Parameter	Value
Column	C18 (250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Methanol:Acetonitrile:25 mM Ammonium Acetate w/ 0.1% TEA (15:45:40)[1]
Flow Rate	1.0 mL/min
Temperature	30 $^{\circ}$ C
Detection	220 nm
Injection Volume	10 μ L

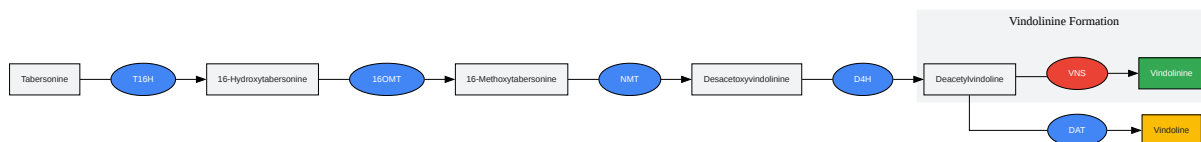
Table 2: Method Validation Summary

Validation Parameter	Result
Linearity Range	1 - 100 μ g/mL
Correlation Coefficient (r^2)	≥ 0.999
Precision (RSD)	$\leq 2\%$
Accuracy (Recovery)	98 - 102%
Limit of Detection (LOD)	~ 0.1 μ g/mL
Limit of Quantification (LOQ)	~ 0.3 μ g/mL

Visualizations

Biosynthetic Pathway of Vindoline

The following diagram illustrates the key enzymatic steps in the biosynthesis of **vindoline** from tabersonine in *Catharanthus roseus*.[\[3\]](#)

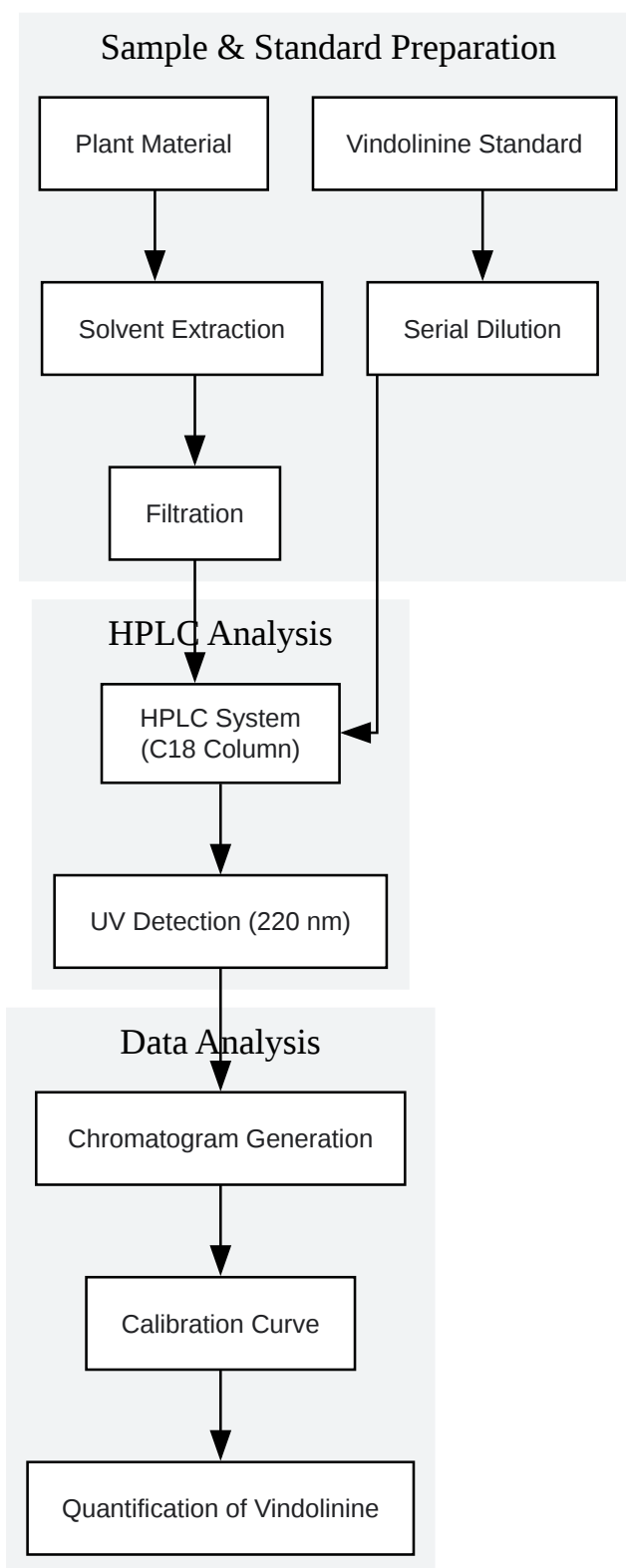


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Caption: Enzymatic conversion of tabersonine to **vindolinine**.

Experimental Workflow

The diagram below outlines the major steps involved in the quantitative analysis of **vindolinine** using HPLC.



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Caption: Workflow for **vindolinine** quantification by HPLC.

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